6-Chloroindole
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloroindole derivatives has been explored through various chemical strategies, highlighting the compound's versatility in organic synthesis. Notable methods include:
- The enantioselective synthesis of L-6-Chloropyrroloindoline, a key chiral synthon, starting from 3-chloroaniline using the Fischer indole/Schollkopf protocol and oxidative cyclization (Kim & Han, 2005).
- A novel synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, demonstrating a cascade of reactions including alkylation, addition, elimination, and isomerization for the formation of the indole ring (Caron et al., 2003).
Scientific Research Applications
Application 1: Luminescent Material
- Summary of Application : 6-Chloroindole is used to create a liquid-like poly (6-chloroindole) (L-P6CIn) with a monodisperse core–shell structure and efficient luminescence .
- Methods of Application : L-P6CIn is prepared via a chemical oxidative polymerization in ethanol/water miscible solvents. (NH4)2S2O8 is used as an oxidant and nonylphenol polyoxyethylene ether sulfate (NPES) acts as the dopant agent .
- Results or Outcomes : L-P6CIn is flowable at or near room temperature and is dissoluble in many solvents. It exhibits a high electric conductivity of 2 S m−1 at room temperature and 10 S m−1 at 50 ℃. Also, L-P6CIn is a good blue-light emitter .
Application 2: Biotransformation and Indigo Production
- Summary of Application : 6-Chloroindole is used in the biodegradation process by the strain Cupriavidus sp. IDO .
- Methods of Application : The strain Cupriavidus sp. IDO can utilize 25 to 150 mg/L indole within 40 h and identified three intermediates (2-oxindole, indigo, and isatin) .
- Results or Outcomes : Integrated genomics and proteomics analysis of the indole biotransformation mechanism in strain IDO revealed 317 proteins showing significant changes (262 upregulated and 55 downregulated) in the presence of indole .
Application 3: Production of Substituted L-Tryptophan
- Summary of Application : 6-Chloroindole is used in the production of the corresponding substituted L-tryptophan when added to Claviceps purpurea .
- Results or Outcomes : The outcome of this application is the production of substituted L-tryptophan .
Application 4: Electron Ionization
- Summary of Application : 6-Chloroindole is used in electron ionization studies .
- Results or Outcomes : The outcome of this application is the generation of a mass spectrum for 6-Chloroindole .
Application 5: Production of Substituted L-Tryptophan
- Summary of Application : 6-Chloroindole is used in the production of the corresponding substituted L-tryptophan when added to Claviceps purpurea .
- Results or Outcomes : The outcome of this application is the production of substituted L-tryptophan .
Application 6: Electron Ionization
Safety And Hazards
6-Chloroindole is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled or swallowed, it is recommended to move the person into fresh air and give artificial respiration or rinse the mouth with water, respectively .
Future Directions
A liquid-like poly(6-chloroindole) was prepared via a chemical oxidative polymerization in ethanol/water miscible solvents . This material exhibited a high electric conductivity and was a good blue-light emitter . The combination of these properties makes it a promising precursor for applications such as lightweight batteries, supercapacitors, and anti-corrosion of metals and organic lasers .
properties
IUPAC Name |
6-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIMDRWPTUAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169794 | |
Record name | 6-Chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroindole | |
CAS RN |
17422-33-2 | |
Record name | 6-Chloroindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17422-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17422-33-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Chloroindole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4E7MR63DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.